N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide (BTMQ) is a synthetic organic compound belonging to the class of benzamide derivatives. It was first synthesized in 1981 by Japanese chemists as a potential antipsychotic drug. BTMQ's chemical structure consists of a benzoyl group attached to a tetrahydroquinoline ring that is further substituted by a methoxybenzamide group. This compound has attracted research interest in recent years due to its potential application in various fields including medicinal chemistry, agrochemistry, and materials science.
BTMQ appears as a white solid powder with a molecular formula of C26H25N2O3 and a molecular weight of 415.49 g/mol. It is insoluble in water but soluble in organic solvents such as ethanol and chloroform. BTMQ has a melting point range of 220-222°C, and its solubility, melting point, and stability largely depend on its molecular structure.
BTMQ can be synthesized via several methods, including the reaction of 2-methoxybenzamide with N-benzoyl tetrahydroquinoline in the presence of an acid catalyst like trifluoroacetic acid or by reduction of the nitro group of 2-nitrobenzoyl-tetrahydroquinoline. The purity and identity of BTMQ can be determined by various techniques including HPLC, NMR, and mass spectrometry.
are necessary for the qualitative and quantitative analysis of BTMQ in various samples. Chromatographic methods such as HPLC, GC, and TLC, and spectroscopic methods such as NMR, UV-Vis, and IR can be used for the identification and quantification of BTMQ. Furthermore, several methods have been developed for the determination of BTMQ in biological fluids and tissues.
BTMQ has been shown to possess a wide range of biological activities, including antipsychotic, analgesic, anticonvulsant, anti-inflammatory, and anticancer properties. It acts as a dopamine D2 and D3 receptor antagonist, and a potent opioid receptor agonist, making it a potential therapeutic agent for the treatment of psychiatric and neurological disorders. Moreover, BTMQ exhibits in vitro anticancer activity against various cancer cell lines.
BTMQ has been tested for its toxicity and safety in animal models. Results indicate that BTMQ caused no significant signs of toxicity or mortality up to a dose of 1000 mg/kg in rats. However, more comprehensive studies are needed to establish the safety and toxicity of BTMQ on a long-term basis.
BTMQ can be used as a synthetic intermediate in the development of various biologically active molecules. It has potential applications in medicinal chemistry as an antipsychotic and analgesic agent, and in agrochemistry as a fungicide and insecticide. Moreover, BTMQ has been employed in material science as a building block for the synthesis of supramolecular and Photochromic materials.
The potential of BTMQ as a therapeutic agent is being explored in various research fields, where it demonstrated promising results in preclinical studies. It is being researched for its usage as antipsychotic, analgesic, and anticancer agent. Moreover, BTMQ is being researched for its possible application as antiparasitic, anti-inflammatory, and anti-obesity agent, and as a building block in drug discovery.
BTMQ has the potential to revolutionize the pharmaceutical industry by providing new drug leads with novel mechanisms of action. It can be exploited in the development of therapeutics against psychiatric disorders, cancer, and neurological disorders. Moreover, BTMQ can have potential applications in agrochemistry as an insecticide, in the development of Photochromic materials, and as a synthetic intermediate in the synthesis of various biologically active molecules.
Despite the promising results of BTMQ, several limitations need to be addressed. The safety of BTMQ in long-term clinical research is yet to be established fully. More comprehensive research is warranted to further understand the molecular mechanism of this drug. In addition, new synthetic strategies are required to produce BTMQ in large quantities. Future research in various fields should target the structural modification of BTMQ as it will provide new compounds with increased potency, selectivity, and safety profiles.
in the research of BTMQ can be divided into two categories, which include; 1. Development of BTMQ-Based Molecules: The development of new BTMQ-based therapeutics with novel mechanisms of action against different diseases, including cancer, psychiatric and neurological disorders.
2. Improvement in Analytical and Synthetic Chemistry Techniques: New analytical and synthetic chemistry techniques such as LC-MS, LC-MS/MS, and high-throughput screening methods can be employed to speed up the development of BTMQ-based molecules. The research work should also focus on developing new and more efficient synthetic routes for the preparation of BTMQ and its derivatives.
In conclusion, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide (BTMQ) has shown promising results as a drug lead. Its wide range of biological activities and potential applications in various fields of research makes it an exciting area for future research. Further research is required to fully understand its mechanism of action, toxicological effects, and possible drug interactions. In the future, BTMQ can be exploited as a foundational molecule for the development of new therapeutics and other applications for a broad range of diseases both in research and industrial settings.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.